ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as CP-47,497, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in medical research. This compound is structurally similar to tetrahydrocannabinol (THC), the psychoactive component of cannabis, and has been shown to bind to the same receptors in the brain and body.
Mechanism of Action
Ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate binds to the CB1 and CB2 receptors in the brain and body, which are responsible for regulating various physiological processes, including pain, inflammation, and immune function. This compound has been shown to activate these receptors, leading to a range of effects on the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects on the body, including pain relief, anti-inflammatory activity, and anti-cancer effects. This compound has also been shown to affect the immune system, with some studies suggesting that it may have immunosuppressive properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate in lab experiments is its structural similarity to THC, which allows researchers to investigate the effects of synthetic cannabinoids on the body without the legal and ethical complications associated with cannabis use. However, it is important to note that the use of synthetic cannabinoids in lab experiments may not accurately reflect the effects of cannabis use in humans, and further research is needed to fully understand the potential benefits and risks of these compounds.
Future Directions
There are numerous future directions for research on ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate and other synthetic cannabinoids. Some potential areas of investigation include the development of new synthetic cannabinoids with improved therapeutic properties, the investigation of the long-term effects of synthetic cannabinoid use on the body, and the development of new treatments for pain, inflammation, and cancer based on the biochemical and physiological effects of these compounds.
Scientific Research Applications
Ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been used in numerous scientific studies to investigate the effects of synthetic cannabinoids on the body. This compound has been shown to have analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for medical research.
properties
IUPAC Name |
ethyl 5-(3-chloropropoxy)-2-methyl-1-phenylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-3-25-21(24)20-15(2)23(16-8-5-4-6-9-16)19-11-10-17(14-18(19)20)26-13-7-12-22/h4-6,8-11,14H,3,7,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYYQLCWKVEXBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCCCCl)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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